16,16-dimethyl Prostaglandin A2

Übersicht

Beschreibung

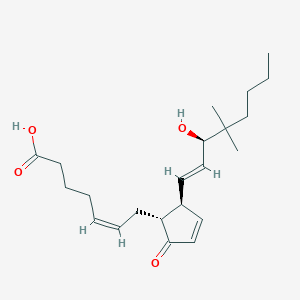

16,16-Dimethyl Prostaglandin A2 (16,16-dimethyl PGA2; CAS 41691-92-3) is a synthetic analog of naturally occurring Prostaglandin A2 (PGA2). Its molecular formula is C22H34O4, with a molecular weight of 362.5 g/mol (363 g/mol in some sources due to isotopic variations) . The compound features two methyl groups at the 16th carbon position, a modification that enhances its metabolic stability and alters its biological activity compared to native PGA2 . Structurally, it retains the cyclopentane ring and α,β-unsaturated ketone group characteristic of prostaglandins but exhibits stereospecificity at the 12ξ, 13E, and 15R positions .

16,16-Dimethyl PGA2 is primarily used in research to study prostaglandin-mediated pathways, including muscle relaxation, inflammation modulation, and blood flow regulation . Its stability makes it advantageous for in vitro and ex vivo applications, such as cell culture studies .

Vorbereitungsmethoden

Synthesewege:: Die Synthesewege für 16,16-Dimethyl-Prostaglandin A2 beinhalten komplexe organische Chemie. Obwohl mir keine spezifischen Details zum genauen Syntheseweg vorliegen, beinhaltet dieser wahrscheinlich mehrere Schritte mit bestimmten Reagenzien und Reaktionsbedingungen.

Industrielle Produktion:: Industrielle Produktionsmethoden für 16,16-Dimethyl-Prostaglandin A2 sind nicht umfassend dokumentiert. Forscher haben es jedoch im Labor für wissenschaftliche Untersuchungen synthetisiert.

Analyse Chemischer Reaktionen

Structural Features and Inferred Reactivity

16,16-dimethyl PGA2 is a synthetic prostaglandin analog with modifications at the 16-position (two methyl groups) on the cyclopentanone ring. Key structural elements influencing its reactivity include:

-

Cyclopentanone ring : Susceptible to nucleophilic attack at the carbonyl carbon.

-

α,β-unsaturated ketone : Prone to Michael addition or redox reactions.

-

Carboxylic acid group : Can undergo esterification, amidation, or decarboxylation under specific conditions.

-

Double bonds in the side chains : Potential sites for oxidation or hydrogenation.

| Key Functional Groups | Potential Reactions |

|---|---|

| Cyclopentanone | Nucleophilic addition, reduction |

| α,β-unsaturated ketone | Conjugate addition, epoxidation |

| Carboxylic acid | Esterification, salt formation |

| Alkenes | Hydrogenation, hydroxylation, oxidation |

Structural data derived from PubChem .

Metabolic Stability

Pharmacokinetic studies in mice and non-human primates demonstrate that 16,16-dimethyl PGA2 exhibits resistance to enzymatic degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a key enzyme in prostaglandin catabolism . This stability is attributed to:

-

Steric hindrance from the 16-methyl groups, which block access to the enzyme’s active site.

-

Enhanced lipophilicity , prolonging tissue retention (notably in lungs and spleen).

| Parameter | Value (Mice) | Value (NHPs) |

|---|---|---|

| Plasma half-life (t₁/₂) | 1.1–1.8 h | 3.26 h |

| Apparent clearance (CL/F) | 1.35–1.75 mL/min/kg | 0.1 mg/kg dose |

| Tissue distribution | Lungs > spleen > liver | Plasma AUC₀–Inf = 29.20 ng·h/mL |

Data from pharmacokinetic studies in irradiated and non-irradiated models .

Biological Reactivity

While direct chemical reaction data are sparse, biological studies highlight interactions with:

-

Wnt/β-catenin pathway : Enhances hematopoietic stem cell (HSC) proliferation via β-catenin stabilization .

-

Prostaglandin receptors (EP2/EP4) : Modulates cAMP levels, influencing immune responses and apoptosis .

Comparative Stability with Native Prostaglandins

16,16-dimethyl PGA2 shows greater stability than unmodified PGA2 due to:

-

Reduced susceptibility to β-oxidation in the side chain.

-

Diminished isomerization to PGB2 under physiological conditions.

Synthetic Modifications

The dimethyl group at C16 is introduced to:

-

Improve metabolic stability.

-

Enhance binding affinity to prostaglandin transporters.

Research Gaps

-

No explicit studies on synthetic organic reactions (e.g., cycloadditions, cross-couplings) involving 16,16-dimethyl PGA2.

-

Limited data on photooxidation or thermal degradation pathways.

Wissenschaftliche Forschungsanwendungen

Gastroprotective Effects

Mechanism of Action

16,16-Dimethyl Prostaglandin E2 (dmPGE2), a related compound, has been studied extensively for its gastroprotective effects. dmPGE2 has shown significant efficacy in protecting gastric mucosa against damage from nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin. In a study involving rat gastric epithelial cells, dmPGE2 reduced cell damage induced by aspirin, demonstrating its cytoprotective properties without interfering with drug absorption .

Case Study

In an experimental model, rats treated with dmPGE2 after hepatectomy exhibited reduced gastric acid secretion and improved gastric mucosal blood flow compared to untreated controls. This suggests that dmPGA2 may similarly contribute to gastric protection under stress conditions .

Radioprotection

Mechanism of Action

Research indicates that dmPGA2 exhibits protective effects against radiation-induced damage. In studies with mice, both subcutaneous and topical administration of dmPGA2 significantly mitigated radiation-induced alopecia, a common side effect of radiation therapy for brain tumors .

Case Study

In a controlled experiment, mice pre-treated with dmPGA2 showed enhanced survival rates following exposure to radiation. The compound provided effective protection against both radiation and chemical injuries, indicating its potential use in clinical settings where patients undergo such treatments .

Prevention of Hepatic Injury

Mechanism of Action

dmPGA2 has been shown to prevent liver damage during conditions such as fulminant hepatitis. In murine models infected with hepatitis virus type 3, treatment with dmPGA2 resulted in significantly lower levels of liver enzymes associated with tissue damage, suggesting its protective role in hepatic health .

Case Study

In an experimental setup involving BALB/cJ mice, those treated with dmPGA2 demonstrated reduced liver necrosis and improved metabolic parameters compared to untreated controls. This highlights the compound's potential as a therapeutic agent in managing liver diseases .

Anti-inflammatory Effects

Mechanism of Action

The anti-inflammatory properties of dmPGA2 have been documented in various models of lung injury. In studies involving bleomycin-induced pulmonary fibrosis in mice, dmPGA2 treatment led to decreased inflammation and lung damage, as evidenced by reduced leukocyte infiltration and lower levels of pro-inflammatory cytokines .

Case Study

Mice receiving continuous infusion of dmPGA2 showed significant improvements in lung histology and overall survival rates compared to those treated with bleomycin alone. The findings suggest that dmPGA2 could be a promising candidate for treating pulmonary conditions characterized by inflammation and tissue injury .

Potential Applications in Cancer Therapy

Emerging research indicates that dmPGA2 may play a role in cancer therapy by enhancing the efficacy of chemotherapeutic agents while minimizing associated side effects. For instance, it has been shown to reduce the gastric mucosal injury caused by chemotherapeutics like 5-fluorouracil and mitomycin C in animal models .

Wirkmechanismus

The exact mechanism by which 16,16-dimethyl Prostaglandin A2 exerts its effects remains an active area of research. It likely involves interactions with specific receptors and intracellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Prostaglandin Analogs

Structural and Functional Differences

The table below compares 16,16-dimethyl PGA2 with structurally related prostaglandins and their dimethyl analogs:

Key Observations:

Stability and Bioactivity :

- Dimethylation at the 16th carbon is a common strategy to enhance metabolic stability across prostaglandin analogs (e.g., dmPGE2, 16,16-dimethyl PGA2). This modification reduces rapid enzymatic degradation, prolonging half-life in vivo .

- However, the parent prostaglandin type (A2 vs. E2) dictates functional outcomes. For example, dmPGE2 binds preferentially to EP receptors, influencing HSC engraftment , whereas 16,16-dimethyl PGA2 may interact with PA receptors, modulating vascular tone .

Receptor Specificity :

- dmPGE2 demonstrates higher potency than native PGE2 in cytoprotection (e.g., ED50 = 15–25 µg/kg for pancreatitis prevention vs. 90 µg/kg for PGE2) , likely due to increased EP receptor affinity .

- In contrast, 16,16-dimethyl PGA2’s effects on stress-related metabolites in plants (e.g., upregulation in pine seedlings under drought) suggest a role in stress signaling distinct from E2 analogs .

Contrasting Research Findings

- This discrepancy may reflect dose-dependent effects or differences in experimental models (e.g., species, injury type).

16,16-Dimethyl PGA2 vs. dmPGE2 in Stem Cell Research : dmPGE2 is extensively validated for enhancing HSC engraftment , whereas 16,16-dimethyl PGA2’s role in this context remains underexplored. This gap highlights the need for direct comparative studies.

Biologische Aktivität

16,16-Dimethyl Prostaglandin A2 (Di-M-PGA2) is a synthetic analog of prostaglandin A2, notable for its enhanced stability and prolonged biological activity. This compound has been the subject of extensive research due to its diverse biological effects, particularly in the realms of virology, cancer research, and inflammation.

- Chemical Name : this compound

- CAS Number : 41691-92-3

- Molecular Formula : C20H32O5

- Molecular Weight : 352.465 g/mol

This compound primarily modulates prostaglandin pathways, influencing various physiological functions. Its mechanism involves:

- Inhibition of Viral Proliferation : It has been shown to inhibit the proliferation of Sendai virus in cultured African green monkey kidney cells by over 90% at a concentration of 4 µg/ml .

- Regulation of Inflammatory Responses : The compound plays a role in modulating inflammatory processes, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Prolonged Half-Life : This compound exhibits a significantly extended in vivo half-life compared to natural prostaglandins, making it suitable for therapeutic applications .

- Oral Activity : Unlike many prostaglandins that require parenteral administration, Di-M-PGA2 can be administered orally, enhancing its practicality in clinical settings.

Biological Activities

The biological activities of this compound are varied and include:

Antiviral Activity

- Case Study : In vitro studies demonstrated that Di-M-PGA2 effectively inhibited Sendai virus replication, indicating potential applications in antiviral therapy .

Anti-inflammatory Effects

- Research Findings : Studies indicate that this compound can modulate inflammatory responses by influencing cytokine production and leukocyte activity. It has shown promise in reducing inflammation associated with various pathological conditions .

Cancer Research

- Tumor Growth Inhibition : Animal model studies have reported that daily treatment with Di-M-PGA2 can delay tumor appearance and inhibit growth, increasing median survival time by 15-35% depending on treatment schedules .

Comparative Analysis with Other Prostaglandins

A comparison with other prostaglandins highlights the unique properties of this compound:

| Compound | Oral Activity | Half-Life | Antiviral Activity | Anti-inflammatory Effects |

|---|---|---|---|---|

| 16,16-Dimethyl PGA2 | Yes | Prolonged | Yes | Significant |

| Prostaglandin E2 | No | Short | Limited | Moderate |

| Prostaglandin D2 | No | Short | None | Low |

Case Studies and Research Findings

- Virology Study :

- Cancer Research :

- Inflammation and Healing :

Q & A

Basic Research Questions

Q. How does the 16,16-dimethyl modification influence the chemical stability of Prostaglandin A2 analogs compared to the native compound?

The addition of two methyl groups at the 16th carbon position enhances steric hindrance, reducing susceptibility to enzymatic degradation (e.g., via β-oxidation). Researchers should assess stability via HPLC under physiological conditions (pH 7.4, 37°C), comparing degradation rates between dimethyl-PGA2 and native PGA2 over 24–72 hours. Stability can also be quantified using mass spectrometry to detect breakdown products .

Q. What analytical methods are recommended for quantifying 16,16-dimethyl Prostaglandin A2 in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., PGA2-d4) is the gold standard. Validate the method with spike-recovery experiments in plasma or tissue homogenates, achieving detection limits below 1 nM. For high-throughput screening, competitive ELISA kits specific for prostaglandin analogs can be adapted, though cross-reactivity with endogenous prostaglandins must be tested .

Q. What are the optimal storage conditions for maintaining this compound integrity in laboratory settings?

Store lyophilized powder at -20°C for long-term stability (1–2 years). For solutions, use anhydrous DMSO and store at -80°C (≤1 year). Avoid freeze-thaw cycles, and confirm compound integrity via UV-Vis spectroscopy (absorption peak at ~210 nm) before critical experiments .

Q. How does 16,16-dimethyl PGA2 interact with prostaglandin receptors compared to endogenous PGA2?

Use radioligand binding assays (e.g., with tritiated PGE2) to measure receptor affinity. Compare displacement curves in cell membranes expressing EP/FP receptors. The methyl groups may alter binding kinetics; molecular docking simulations can predict structural interactions. Validate functional activity via cAMP or calcium flux assays .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory reports on the pro-inflammatory versus anti-inflammatory effects of 16,16-dimethyl PGA2?

Conduct parallel in vitro assays measuring pro-inflammatory cytokines (IL-6, TNF-α via ELISA) and anti-inflammatory mediators (IL-10, TGF-β) across multiple cell types (e.g., macrophages, epithelial cells). Include dose-response curves (1–100 μM) and monitor temporal effects (6–48 h). Compare results under normoxic vs. hypoxic conditions to assess microenvironmental influences .

Q. What experimental strategies can elucidate the role of 16,16-dimethyl PGA2 in viral replication inhibition, as suggested by structural analogs?

Use time-of-addition assays in viral-infected cell models (e.g., influenza A). Pretreat cells with dimethyl-PGA2 (10–50 μM) and quantify viral RNA via qPCR. Pair with siRNA knockdown of prostaglandin receptors to identify mechanism-specific effects. Compare to PGA1 analogs (e.g., 16,16-dimethyl PGA1) to assess structure-activity relationships .

Q. How can researchers address discrepancies in reported EC50 values for 16,16-dimethyl PGA2 across different studies?

Standardize assay conditions: Use serum-free media to avoid protein binding artifacts, control for cell passage number, and validate batch-to-batch compound purity via NMR. Perform meta-analysis of published EC50 values with attention to assay types (e.g., cell viability vs. pathway-specific luciferase reporters) .

Q. What methodologies are suitable for tracking 16,16-dimethyl PGA2 metabolites in in vivo models?

Administer stable isotope-labeled dimethyl-PGA2 (e.g., 13C-labeled) via intraperitoneal injection. Collect plasma/tissue samples at timed intervals and analyze via high-resolution LC-MS. Use fragmentation patterns to identify metabolites, and correlate with pharmacological effects using knockout models (e.g., COX-2-/- mice) .

Q. How can chromatin immunoprecipitation (ChIP) workflows be adapted to study epigenetic effects of 16,16-dimethyl PGA2?

Treat cells with dimethyl-PGA2 (10 μM, 24 h) and crosslink chromatin with formaldehyde. Use biotinylated dCas9 systems (e.g., CAPTURE method) to isolate target loci. Pair with RNA-seq to link epigenetic changes to gene expression. Include controls with cyclooxygenase inhibitors to distinguish prostaglandin-dependent pathways .

Q. Methodological Notes

- Contradiction Analysis : When conflicting data arise (e.g., stability vs. bioactivity), employ orthogonal assays (e.g., enzymatic activity + structural NMR) to verify hypotheses.

- Experimental Reproducibility : Follow guidelines for primary literature replication, including detailed reagent preparation logs and independent validation by lab members .

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2S)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h6,8,12-15,17-18,20,24H,4-5,7,9-11,16H2,1-3H3,(H,25,26)/b8-6-,15-13+/t17-,18-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTPSJUHMGPRFZ-QEJIITRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41691-92-3 | |

| Record name | 16,16-Dimethylprostagladin A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041691923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16,16-DIMETHYLPROSTAGLADIN A2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C181YIS8NP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.